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Foundational

Beyond Neprilysin: An In-Depth Technical Guide to the Alternative Biological Targets of 2S,4R-Sacubitril

A Senior Application Scientist's Synthesis of Emerging Mechanisms and Investigational Approaches Foreword: Charting the Unexplored Territory of a Blockbuster Drug Sacubitril, in its combination with valsartan, has revolu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Emerging Mechanisms and Investigational Approaches

Foreword: Charting the Unexplored Territory of a Blockbuster Drug

Sacubitril, in its combination with valsartan, has revolutionized the management of heart failure. Its primary mechanism, the inhibition of neprilysin by its active metabolite 2S,4R-Sacubitril (LBQ657), is well-established, leading to the potentiation of natriuretic peptides and a cascade of beneficial cardiovascular effects. However, a growing body of evidence suggests that the therapeutic efficacy of Sacubitril may not be solely attributable to neprilysin inhibition. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the known and putative biological targets of 2S,4R-Sacubitril beyond neprilysin. As a Senior Application Scientist, my objective is to synthesize the current understanding, detail the experimental methodologies to uncover these off-target interactions, and provide a forward-looking perspective on future research avenues. We will delve into the direct molecular interactions and signaling pathways that may contribute to Sacubitril's pleiotropic effects, offering a deeper understanding of its pharmacological profile and opening new avenues for therapeutic innovation.

I. The Established Paradigm: Neprilysin Inhibition as the Cornerstone

Sacubitril is a prodrug that is rapidly converted in vivo by esterases to its active form, 2S,4R-Sacubitril (LBQ657).[1] LBQ657 is a potent and selective inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and adrenomedullin.[2][3] By inhibiting neprilysin, 2S,4R-Sacubitril increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[3] The combination with the angiotensin II receptor blocker valsartan is crucial to counteract the concurrent increase in angiotensin II levels that also results from neprilysin inhibition.[3][4] While this dual mechanism is the foundation of Sacubitril/Valsartan's success, emerging evidence points towards additional, neprilysin-independent actions of 2S,4R-Sacubitril that contribute to its therapeutic profile.

II. A Novel Frontier: Direct Inhibition of the TRPM7 Channel

Recent groundbreaking research has identified the Transient Receptor Potential Melastatin 7 (TRPM7) channel as a direct, non-neprilysin target of 2S,4R-Sacubitril (LBQ657).[5][6] This discovery provides a compelling molecular explanation for some of the observed anti-fibrotic effects of Sacubitril that may be independent of natriuretic peptide potentiation.

Mechanism of TRPM7 Inhibition

TRPM7 is a ubiquitously expressed ion channel with a unique C-terminal kinase domain, playing a critical role in cellular calcium and magnesium homeostasis.[7] Dysregulation of TRPM7 has been implicated in various pathological processes, including cardiac fibrosis.

Studies have demonstrated that 2S,4R-Sacubitril directly interacts with and blocks the TRPM7 channel.[5] Molecular docking studies have predicted a binding site for LBQ657 on the TRPM7 protein.[6] This binding leads to a dose-dependent inhibition of TRPM7-mediated cation influx, particularly Ca2+.[5] The reduction in intracellular calcium concentration in cardiac fibroblasts and cardiomyocytes is believed to be a key mechanism underlying the anti-fibrotic effects of Sacubitril.[5]

Functional Consequences of TRPM7 Inhibition

The inhibition of the TRPM7 channel by 2S,4R-Sacubitril has been shown to have significant downstream effects on cellular processes involved in cardiac remodeling:

  • Attenuation of Cardiac Fibroblast Activation: By blocking TRPM7, 2S,4R-Sacubitril reduces the activation of cardiac fibroblasts into myofibroblasts, a critical step in the development of cardiac fibrosis.[5]

  • Reduction of Cardiomyocyte Death: 2S,4R-Sacubitril has been shown to protect cardiomyocytes from hypoxia-induced cell death by inhibiting TRPM7-mediated Ca2+ influx.[5]

These findings strongly suggest that the direct inhibition of the TRPM7 channel is a novel and important mechanism contributing to the cardioprotective and anti-fibrotic properties of Sacubitril, independent of its effects on neprilysin.

Table 1: Summary of a Known Non-Neprilysin Target of 2S,4R-Sacubitril

TargetMechanism of InteractionKey Functional ConsequencesSupporting Evidence
TRPM7 Channel Direct binding and inhibition of channel activity, leading to reduced Ca2+ influx.Attenuation of cardiac fibroblast activation, reduction of cardiomyocyte programmed cell death, and anti-fibrotic effects.Molecular docking, whole-cell patch-clamp electrophysiology, and in vitro functional assays.[5][6]

III. The Enigmatic Role in TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis in various organs, including the heart. Several studies have reported that treatment with Sacubitril/Valsartan can modulate this pathway, leading to a reduction in pro-fibrotic signaling.[8][9] However, it remains an open question whether 2S,4R-Sacubitril directly interacts with components of the TGF-β signaling cascade or if these effects are downstream of neprilysin inhibition and the subsequent increase in anti-fibrotic peptides.

Observed Effects on the TGF-β Pathway

Studies in animal models of myocardial infarction and in cultured cardiac fibroblasts have shown that Sacubitril/Valsartan treatment leads to:

  • Reduced expression of TGF-β1. [8]

  • Decreased phosphorylation of Smad3, a key downstream effector in the canonical TGF-β pathway.[8]

  • Inhibition of Smad3 nuclear translocation. [8]

These findings collectively indicate an attenuation of pro-fibrotic TGF-β signaling. While some studies suggest that the effect of Sacubitril/Valsartan is superior to valsartan alone in inhibiting this pathway, the direct contribution of 2S,4R-Sacubitril is yet to be definitively elucidated.[8]

Direct vs. Indirect Modulation: A Critical Unanswered Question

The observed effects on the TGF-β pathway could be a consequence of:

  • Indirect effects: The increase in natriuretic peptides due to neprilysin inhibition can counteract the pro-fibrotic actions of TGF-β.

  • Direct interaction: It is plausible that 2S,4R-Sacubitril could directly bind to and modulate the activity of TGF-β receptors or downstream kinases. However, to date, there is no direct evidence from in vitro binding assays or kinase assays with purified proteins to support this hypothesis.[10][11]

Further investigation is required to dissect the precise mechanism by which 2S,4R-Sacubitril influences TGF-β signaling.

IV. Investigational Approaches for Unveiling Novel Targets

The identification of TRPM7 as a non-neprilysin target of 2S,4R-Sacubitril highlights the potential for other, as-yet-undiscovered off-target interactions. A multi-pronged approach combining computational and experimental strategies is essential to comprehensively map the target landscape of this important molecule.

A. Computational and In Silico Screening

Computational methods offer a powerful and cost-effective approach to generate hypotheses about potential off-target interactions that can then be validated experimentally.

  • Molecular Docking and Virtual Screening: This technique can be used to predict the binding of 2S,4R-Sacubitril to a large library of protein structures. By evaluating the binding energy and complementarity of the molecule to the binding pockets of various proteins, potential off-targets can be identified.[12]

  • Pharmacophore Modeling: Based on the known structure of 2S,4R-Sacubitril and its interaction with neprilysin and TRPM7, a pharmacophore model can be developed. This model can then be used to search for other proteins that have binding sites compatible with this pharmacophore.

  • Off-Target Prediction Algorithms: Several computational tools and databases are available that use machine learning and statistical models to predict potential off-target interactions based on the chemical structure of a small molecule and known drug-target relationships.[13]

Computational_Screening_Workflow cluster_0 In Silico Analysis cluster_1 Hypothesis Generation & Validation 2S_4R_Sacubitril_Structure 2S,4R-Sacubitril Structure Molecular_Docking Molecular Docking 2S_4R_Sacubitril_Structure->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling 2S_4R_Sacubitril_Structure->Pharmacophore_Modeling Off_Target_Prediction Off-Target Prediction Algorithms 2S_4R_Sacubitril_Structure->Off_Target_Prediction Putative_Targets List of Putative Off-Targets Molecular_Docking->Putative_Targets Pharmacophore_Modeling->Putative_Targets Off_Target_Prediction->Putative_Targets Protein_Structure_Database Protein Structure Database Protein_Structure_Database->Molecular_Docking Known_Drug_Target_Data Known Drug-Target Data Known_Drug_Target_Data->Off_Target_Prediction Experimental_Validation Experimental Validation Putative_Targets->Experimental_Validation

Caption: Computational workflow for identifying putative off-targets of 2S,4R-Sacubitril.

B. Experimental Target Identification Methodologies

Experimental validation is crucial to confirm the putative targets identified through computational screening and to discover novel binding partners.

This is a powerful and widely used technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[14][15]

Experimental Protocol: Synthesis of a 2S,4R-Sacubitril Affinity Probe and AC-MS

  • Probe Synthesis:

    • Strategic Linker Attachment: The carboxylic acid moiety of 2S,4R-Sacubitril is a suitable point for linker attachment, as it is involved in the interaction with neprilysin but may allow for sufficient exposure for binding to other targets. A linker with appropriate length and flexibility (e.g., a polyethylene glycol (PEG) linker) should be used to minimize steric hindrance.

    • Coupling Chemistry: Standard amide bond formation chemistry (e.g., using EDC/NHS activation) can be employed to couple the linker to the carboxylic acid of 2S,4R-Sacubitril.

    • Immobilization: The other end of the linker should be functionalized with a group that allows for covalent attachment to a solid support, such as agarose or magnetic beads (e.g., an amine or a click chemistry handle).

  • Affinity Chromatography:

    • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., cardiac fibroblasts, cardiomyocytes) under non-denaturing conditions to preserve protein structure and interactions.

    • Incubation: Incubate the cell lysate with the 2S,4R-Sacubitril-conjugated beads to allow for binding of target proteins. A control experiment with beads conjugated to a structurally similar but inactive molecule or beads alone should be run in parallel.

    • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads. This can be achieved by competing with an excess of free 2S,4R-Sacubitril, changing the pH or ionic strength of the buffer, or using a denaturing agent.

  • Mass Spectrometry and Data Analysis:

    • Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry (e.g., LC-MS/MS) to determine their identity.

    • Quantitative Proteomics: For a more comprehensive analysis, quantitative proteomics approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be used to compare the proteins eluted from the 2S,4R-Sacubitril beads with the control beads.

AC_MS_Workflow cluster_0 Probe Preparation cluster_1 Affinity Chromatography cluster_2 Analysis Sacubitril 2S,4R-Sacubitril Linker Linker Attachment Sacubitril->Linker Beads Immobilization on Beads Linker->Beads Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Data_Analysis Data Analysis & Target ID MS->Data_Analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

For investigating the effects of 2S,4R-Sacubitril on ion channels like TRPM7, the whole-cell patch-clamp technique is the gold standard.[7][16]

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of TRPM7 Inhibition

  • Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells overexpressing TRPM7, or primary cardiac fibroblasts endogenously expressing TRPM7).

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution that mimics the intracellular ionic composition.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit ion channel currents. Record the baseline currents.

  • Drug Application: Perfuse the cell with an external solution containing 2S,4R-Sacubitril (LBQ657) at various concentrations.

  • Data Acquisition and Analysis: Record the changes in the ion channel currents in the presence of the drug. Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.

To investigate potential direct interactions with kinases in pathways like TGF-β signaling, in vitro kinase assays can be employed.[17]

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Obtain purified, active recombinant kinase (e.g., TGF-β receptor I kinase domain) and its specific substrate.

  • Reaction Setup: In a multi-well plate, set up kinase reactions containing the kinase, substrate, ATP (often radiolabeled with γ-32P), and varying concentrations of 2S,4R-Sacubitril. Include appropriate positive and negative controls.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection of Substrate Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., by spotting on phosphocellulose paper and washing) and quantifying the radioactivity using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies and ELISA or fluorescence-based readouts can be used.

  • Data Analysis: Plot the kinase activity as a function of the 2S,4R-Sacubitril concentration to determine if it has a direct inhibitory or activating effect on the kinase.

V. Future Directions and Concluding Remarks

The discovery of the TRPM7 channel as a direct target of 2S,4R-Sacubitril has opened a new chapter in our understanding of this important therapeutic agent. It underscores the potential for neprilysin-independent mechanisms to contribute significantly to its clinical benefits. The future of research in this area will likely focus on:

  • Comprehensive Off-Target Profiling: Utilizing unbiased, proteome-wide approaches such as kinome-wide screening and advanced chemical proteomics to create a complete target landscape for 2S,4R-Sacubitril.[18]

  • Dissecting Signaling Networks: Elucidating the precise interplay between neprilysin inhibition, TRPM7 modulation, and other signaling pathways, such as TGF-β, to understand the integrated pharmacological effects of Sacubitril.

  • Translational Significance: Investigating the clinical relevance of these non-neprilysin targets and whether they can be exploited for the development of new therapies with improved efficacy and safety profiles.

This technical guide provides a framework for researchers to explore the expanding pharmacology of 2S,4R-Sacubitril. By employing the described computational and experimental approaches, the scientific community can continue to unravel the complex mechanisms of action of this remarkable drug, ultimately leading to improved patient outcomes and the development of next-generation cardiovascular therapeutics.

References

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  • Chubanov, V., & Gudermann, T. (2012). Identification of TRPM7 channel inhibitors among known modulators of Mg2+ sensitive K+ channels. British journal of pharmacology, 165(8), 2613-2627. [Link]

  • Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]

  • Bantscheff, M., & Lemeer, S. (2017). Chemoproteomic strategies for drug target identification. Current Opinion in Chemical Biology, 39, 51-59. [Link]

  • Dennler, S., Itoh, S., Vivien, D., ten Dijke, P., Huet, S., & Gauthier, J. M. (1998). Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene. The EMBO journal, 17(11), 3091-3100. [Link]

  • Yao, L., & Sun, L. (2021). TRPM7 is critical for short- term synaptic depression by regulating synaptic vesicle endocytosis. eLife, 10, e68099. [Link]

  • Tian, Y., Zhang, Y., & Wang, J. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • Ambe, K., & Singh, S. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 775. [Link]

  • Feng, X. H., & Derynck, R. (2005). Post-translational regulation of TGF-β receptor and Smad signaling. Current opinion in cell biology, 17(2), 196-204. [Link]

  • Zhang, W., Wang, S., Li, C., & Zhang, Y. (2020). Treatment of Sac/Val can inhibit cardiac fibrosis via TGF-β1/Smad3 signaling pathway potentially. ResearchGate. [Link]

  • Li, Y., & Wang, J. (2024). Early Application of Sacubitril Valsartan Sodium After Acute Myocardial Infarction and its Influence on Ventricular Remodeling and TGF-β1/Smad3 Signaling Pathway. American journal of translational research, 16(8), 1361-1370. [Link]

  • Nguyen, T. T. L., Wang, M., Liu, D., Iyer, S., Gonzalez Bonilla, H., et al. (2022). Proteomic Biomarkers of Sacubitril/Valsartan Treatment Response in Heart Failure with Preserved Ejection Fraction: Molecular Insights into Sex Differences. Circulation: Heart Failure, 15(9), e009629. [Link]

  • Rui, S., Tang, S., & Ju, C. (2021). Exploration of Mechanisms of Sacubitril/Valsartan in the Treatment of Cardiac Arrhythmias Using a Network Pharmacology Approach. Frontiers in Cardiovascular Medicine, 8, 730595. [Link]

  • Agilent Technologies. (2025). High-Throughput Methods to Quantitatively Evaluate TGF-β Signaling in Epithelial-to-Mesenchymal Transition. [Link]

  • Dennler, S., Itoh, S., Vivien, D., ten Dijke, P., Huet, S., & Gauthier, J. M. (1998). Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene. The EMBO journal, 17(11), 3091-3100. [Link]

  • Kamel, M. A., & El-Kashef, H. A. (2026). Sacubitril/valsartan as a modulator of pulmonary fibrosis: insights into Lnc-SNHG-16/miR-455 modulation and Notch/Smad-3 pathway inhibition. Naunyn-Schmiedeberg's archives of pharmacology. [Link]

  • Dennler, S., Itoh, S., Vivien, D., ten Dijke, P., Huet, S., & Gauthier, J. M. (1998). Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene. PubMed. [Link]

  • Wang, Y., & Li, G. (2024). Sacubitril/valsartan inhibits the proliferation of vascular smooth muscle cells through notch signaling and ERK1/2 pathway. Life sciences, 341, 122502. [Link]

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  • Scott, J. S., & Ward, R. A. (2021). One-Step Synthesis of Photoaffinity Probes for Live-Cell MS-Based Proteomics. Chemistry (Weinheim an der Bergstrasse, Germany), 27(71), 17880-17888. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Definitive Structural Characterization of (2S,4R)-Sacubitril Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Abstract & Introduction Sacubitril, a neprilysin inhibitor, is a critical component of the combination drug Sacubitril/Valsartan (marketed as Entresto®), a first-line treatment for heart failure.[1][2][3] The therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sacubitril, a neprilysin inhibitor, is a critical component of the combination drug Sacubitril/Valsartan (marketed as Entresto®), a first-line treatment for heart failure.[1][2][3] The therapeutic agent is a prodrug, which is activated in vivo to sacubitrilat.[3] The synthesis of Sacubitril results in multiple stereoisomers, with the (2R,4S) isomer being the active component. However, controlling the stereochemical purity is paramount for safety and efficacy, necessitating the precise identification and characterization of all related isomers, including the (2S,4R)-Sacubitril diastereomer.

This application note provides a comprehensive guide to the definitive structural elucidation of (2S,4R)-Sacubitril using the orthogonal and complementary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5] We present detailed, field-proven protocols designed to provide unambiguous structural confirmation and ensure the highest standards of scientific integrity. The causality behind experimental choices is explained to empower the analyst to adapt and troubleshoot effectively.

Physicochemical Properties of (2S,4R)-Sacubitril

A foundational aspect of any analytical protocol is the understanding of the analyte's basic properties. These properties inform decisions regarding solvent selection, sample concentration, and chromatographic conditions.

PropertyValueSource
IUPAC Name (2S,4R)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester[6]
Alternate Name Sacubitril Enantiomer[7]
CAS Number 761373-05-1[6][7][8]
Molecular Formula C₂₄H₂₉NO₅[3][6][7]
Molecular Weight 411.49 g/mol [3][6][7]
Appearance Off-White Solid[6]
Solubility Soluble in Methanol, DMSO[6]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[5][9] For a molecule with multiple stereocenters like Sacubitril, multi-dimensional NMR experiments are not just confirmatory but essential for assigning the relative stereochemistry of the chiral centers at C2 and C4.

Expertise & Rationale: Why NMR is Essential

While mass spectrometry confirms the elemental composition and connectivity, it typically cannot differentiate between diastereomers. NMR, through the analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) correlations, provides through-bond and through-space information, respectively. This allows for the precise mapping of the spatial arrangement of atoms, making it indispensable for stereoisomer characterization.[10] The protocols outlined below are designed to build a complete structural picture, from basic proton and carbon scaffolds to detailed connectivity and stereochemical assignment.

Experimental Protocol: NMR Analysis

This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer.[11]

3.2.1 Sample Preparation: A Critical First Step

  • Analyte & Standard: Accurately weigh approximately 5-10 mg of (2S,4R)-Sacubitril reference standard.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices based on solubility.[6][11] DMSO-d₆ is often preferred as it can solubilize a wide range of organic molecules and avoids obscuring analyte signals in the upfield region.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ 0.00 ppm).

  • Homogenization: Vortex the sample thoroughly until the solid is completely dissolved. Transfer the clear solution to a clean, dry 5 mm NMR tube.

3.2.2 Data Acquisition: A Multi-Experiment Approach

The following sequence of experiments provides a comprehensive dataset for structural confirmation.

ExperimentPurposeKey Parameters to Set
¹H NMR Provides proton count, chemical environment, and coupling information.Spectral Width: ~16 ppm, Number of Scans: 16-64, Relaxation Delay (d1): 2-5 s.
¹³C NMR Determines the number and type of carbon atoms (C, CH, CH₂, CH₃).Spectral Width: ~240 ppm, Number of Scans: 1024-4096, Broadband Proton Decoupling.
DEPT-135 Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals.Standard instrument parameters.
2D COSY Correlates protons that are coupled to each other (typically 2-3 bonds apart).Standard instrument parameters.
2D HSQC Correlates protons directly to their attached carbons (¹JCH).Standard instrument parameters.
2D HMBC Correlates protons to carbons over longer ranges (²JCH, ³JCH).Standard instrument parameters.
Workflow for NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh 5-10 mg (2S,4R)-Sacubitril Prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) Prep1->Prep2 Prep3 Add Internal Standard (TMS) Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1D 1D Experiments: ¹H, ¹³C, DEPT-135 Prep4->Acq1D Acq2D 2D Experiments: COSY, HSQC, HMBC Acq1D->Acq2D Proc1 Fourier Transform & Phasing Acq2D->Proc1 Proc2 Baseline Correction & Integration Proc1->Proc2 Proc3 Peak Picking & Assignment Proc2->Proc3 Proc4 Structural Elucidation: Confirm Connectivity & Stereochemistry Proc3->Proc4

Caption: Workflow for NMR analysis of (2S,4R)-Sacubitril.

Expected Results & Interpretation
  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the biphenyl group, the aliphatic protons of the pentanoic acid backbone, the ethyl ester group, and the succinyl moiety. Key diagnostic signals include the doublet for the C2-methyl group and the multiplets for the C2 and C4 methine protons.

  • ¹³C NMR: The spectrum will display 24 distinct carbon resonances, consistent with the molecular formula. The carbonyl carbons of the ester and amides will appear downfield (>170 ppm).

  • 2D NMR:

    • COSY will confirm the spin systems, for example, tracing the connectivity from the C2-H proton through the C2-methyl and along the backbone to the C4-H proton.

    • HSQC will unambiguously link each proton to its directly attached carbon.

    • HMBC is crucial for piecing the fragments together. For instance, correlations from the biphenyl protons to the benzylic methylene carbons will confirm the placement of this large substituent.

Molecular Weight and Identity Confirmation by Mass Spectrometry

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[4][12] It serves as an essential orthogonal technique to NMR for confirming the molecular weight and, by extension, the elemental composition of (2S,4R)-Sacubitril. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements that can definitively confirm the molecular formula.[13][14]

Expertise & Rationale: Why LC-MS is the Method of Choice

For non-volatile pharmaceutical compounds like Sacubitril, coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is the industry standard.[12][14] The LC system separates the analyte from any potential impurities, reducing matrix effects and ensuring that a pure compound enters the mass spectrometer.[14] Electrospray ionization (ESI) is the preferred ionization technique as it is a "soft" method that typically generates the intact molecular ion with minimal fragmentation, which is ideal for molecular weight confirmation.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a standard HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

4.2.1 Sample and Mobile Phase Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of (2S,4R)-Sacubitril in a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase as the diluent.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better ionization in positive ESI mode.

  • Mobile Phase B: 0.1% Acetonitrile.

  • System Suitability: Before running the sample, perform several blank injections (mobile phase) to ensure the system is clean, followed by an injection of the working solution to check for consistent retention time and peak shape.

4.2.2 Instrumental Conditions

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar organic molecules.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B.A standard gradient to elute the compound and wash the column.
Injection Vol. 2-5 µLTo avoid overloading the column and mass spectrometer.
Ionization Mode Electrospray Ionization, Positive (ESI+)Sacubitril contains basic nitrogen atoms that are readily protonated.
MS Scan Mode Full Scan (MS1)To detect the primary molecular ion. Range: m/z 100-600.
MS/MS Mode Product Ion Scan (MS2)Fragment the primary ion to generate a characteristic fingerprint for identity confirmation.
Workflow for LC-MS Identity Confirmation

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Prep1 Prepare 1-10 µg/mL (2S,4R)-Sacubitril in Mobile Phase LC1 Inject Sample onto C18 Column Prep1->LC1 LC2 Gradient Elution LC1->LC2 LC3 Analyte Elutes from Column LC2->LC3 MS1 Electrospray Ionization (ESI+) LC3->MS1 MS2 Full Scan (MS1): Detect [M+H]⁺ MS1->MS2 MS3 Tandem MS (MS2): Fragment [M+H]⁺ & Detect Fragments MS2->MS3 Data1 Extract Ion Chromatogram (XIC) MS3->Data1 Data2 Confirm Accurate Mass of [M+H]⁺ Data1->Data2 Data3 Analyze Fragmentation Pattern Data2->Data3

Caption: Workflow for LC-MS analysis of (2S,4R)-Sacubitril.

Expected Results & Interpretation
  • Molecular Ion: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Accurate Mass: The expected m/z for the [M+H]⁺ ion of C₂₄H₂₉NO₅ is 412.21185. A high-resolution mass spectrometer should detect this mass with an error of less than 5 ppm.

  • Fragmentation (MS/MS): Tandem MS analysis of the m/z 412.2 ion will produce a characteristic fragmentation pattern. Expected losses include the ethyl ester group, the succinyl moiety, and cleavages along the pentanoic acid backbone. This fragmentation "fingerprint" provides an additional layer of identity confirmation.[15][16]

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the definitive characterization of (2S,4R)-Sacubitril. By combining the detailed structural insights from multi-dimensional NMR with the sensitive and accurate mass confirmation from LC-HRMS, researchers can achieve an unambiguous and scientifically rigorous elucidation of the molecule's identity and stereochemistry. Adherence to these methodologies ensures data integrity and supports the development of safe and effective pharmaceuticals.

References

  • Neuroquantology. (n.d.). A REVIEW ON THE DEVELOPMENT OF ANALYTICAL METHODS BY RP HPLC FOR SACUBITRIL/ VALSARTAN. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025, July 11). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2025, February 18). AN IN-DEPTH REVIEW OF THE ANALYTICAL METHODS FOR VALSARTAN AND SACUBITRIL. Retrieved from [Link]

  • Government of Nepal, Department of Drug Administration. (n.d.). Analytical profile of Sacubitril and Valsartan Tablets. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, BIOLOGICAL FLUIDS AND PHARMACEUTICAL PREPARATION. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • The Royal Society Publishing. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Allmpus. (n.d.). Sacubitril (2S,4R)-Isomer. Retrieved from [Link]

  • SciSpace. (n.d.). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Veeprho. (n.d.). (2S,4R)-Sacubitril | CAS 761373-05-1. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Vol. 50. Retrieved from [Link]

  • Wikipedia. (n.d.). Sacubitril. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • USP Store. (n.d.). [(2S,4R)-Sacubitril (25 mg) (4-(((2R,4S)-1-([1,1'-biphenyl] -. Retrieved from https://store.usp.org/product/1609312
  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • SciTech Central. (n.d.). Journal of Pharmaceutics and Drug Research. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved from [Link]

  • SCITECH. (2022, December 3). Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by Lc-Qtof-Ms/MS and NMR Studies. Journal of Pharmaceutics and Drug Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2S,4R)-Sacubitril Synthesis Optimization

Topic: High-Fidelity Synthesis of (2S,4R)-Sacubitril (AHU-377) Role: Senior Process Development Scientist Status: Operational Executive Summary: The Critical Path The synthesis of (2S,4R)-Sacubitril—the ethyl ester prodr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of (2S,4R)-Sacubitril (AHU-377) Role: Senior Process Development Scientist Status: Operational

Executive Summary: The Critical Path

The synthesis of (2S,4R)-Sacubitril—the ethyl ester prodrug component of Entresto—hinges on the precise installation of two chiral centers. While early routes relied on chiral pool materials (e.g., chiral epoxides), modern industrial scalability utilizes Asymmetric Hydrogenation (AH) of succinic acid derivatives or


-unsaturated acids.

This guide addresses the three primary failure modes in this workflow:

  • Stereochemical Leakage: Failure to achieve >99:1 diastereomeric ratio (dr) at the 2S,4R centers.

  • Lactam Formation: The thermodynamic "sink" of the process, where the

    
    -amino acid cyclizes to form the pyrrolidinone impurity.
    
  • Catalyst Death: Deactivation of expensive Rh/Ir chiral complexes.

Module 1: Troubleshooting Asymmetric Hydrogenation

Q1: My diastereomeric ratio (dr) is stuck at 90:10. How do I push this to >99:1 without multiple recrystallizations?

Diagnosis: In the hydrogenation of the


-methyl-succinic acid precursor (or its unsaturated ester equivalent), a dr of 90:10 suggests a mismatch between your substrate geometry and the chiral ligand's "quadrant" steric bulk.

Corrective Action:

  • Switch Ligand Class: If you are using BINAP-type ligands, switch to Ferrocenyl-based ligands (e.g., Josiphos, Walphos, or Mandyphos families). These ligands create a more rigid chiral pocket that is essential for distinguishing the Re and Si faces of bulky biphenyl substrates.

  • Solvent Effect: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) or IPA (Isopropyl Alcohol) . TFE can enhance hydrogen bonding interactions between the substrate's carbonyls and the catalyst, locking the conformation.

  • Pressure Tuning: Contrary to intuition, lowering H2 pressure (from 50 bar to 10-20 bar) often improves selectivity by slowing the reaction, allowing the catalyst-substrate complex to equilibrate to the most favorable thermodynamic binding mode before hydride transfer.

Q2: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic substrate inhibition or poisoning , not a lack of catalytic power. The biphenyl moiety in Sacubitril precursors is prone to


-stacking, and trace impurities (halides, sulfur) from the preceding Suzuki coupling (used to attach the biphenyl ring) are lethal to Rh/Ir catalysts.

Corrective Action:

  • Scavenge Metal/Halides: Treat your precursor solution with Cysteine-functionalized silica or activated carbon (Cuno) prior to hydrogenation. Residual Pd from the Suzuki step >50 ppm will poison the Rh hydrogenation catalyst.

  • Check for Chloride: If your precursor was made via an acid chloride intermediate, residual Cl- ions will bridge the Rh dimer, deactivating it. Wash the organic phase with NaHCO3/EDTA.

  • Increase Temperature (Cautiously): Increase T from 25°C to 40°C. While this risks lowering ee/dr, it often overcomes the kinetic barrier caused by product inhibition.

Module 2: Impurity Management (The Lactam Issue)

Q3: I am seeing a rising impurity (RRT ~0.85) during the workup of the amino-ester. It looks like the Lactam.

Diagnosis: You are observing the formation of (3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one .[1] This is the thermodynamic dead-end of Sacubitril synthesis. It occurs when the free amine attacks the ethyl ester (or activated acid) intramolecularly.

Mechanism:



Corrective Action:

  • pH Discipline: Never allow the pH to exceed 8.0 during the neutralization of the amine salt. The free base is unstable.

  • Temperature Control: Perform all extractions of the free amine at <5°C .

  • Salt Selection: Do not isolate the free base. Isolate the intermediate as a Hydrochloride or Succinate salt immediately. The protonated amine (

    
    ) cannot nucleophilically attack the ester.
    

Module 3: Visualization & Logic

Workflow Diagram: The Optimized Pathway

The following diagram outlines the "Novartis-style" 2nd Generation approach, highlighting Critical Process Parameters (CPPs).

Sacubitril_Synthesis Start Biphenyl Precursor (Suzuki Coupling) Clean Purification (Pd/Cl Scavenging) Start->Clean Remove Pd/Cl Hydrogenation Asymmetric Hydrogenation [Rh(cod)2]BF4 + Chiral Ligand 20 bar H2, 40°C Clean->Hydrogenation Substrate Check_Dr QC Point: Dr > 99:1? Hydrogenation->Check_Dr Check_Dr->Hydrogenation No (Recycle/Screen Ligand) Workup Workup & Salt Formation (Keep T < 5°C) Check_Dr->Workup Yes Lactam_Risk RISK: Lactam Formation (Avoid pH > 8) Workup->Lactam_Risk If T > 20°C Final (2S,4R)-Sacubitril (Ethyl Ester) Workup->Final Crystallization

Caption: Optimized workflow for (2S,4R)-Sacubitril synthesis emphasizing impurity control points.

Module 4: Standard Operating Procedure (SOP)

Protocol: High-Pressure Asymmetric Hydrogenation

Objective: Conversion of (E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (or ester) to the (2S,4R) precursor.

ParameterSpecificationRationale
Catalyst [Rh(NBD)2]BF4 + (R,S)-JosiphosRhodium allows lower pressure; Josiphos provides steric bulk for biphenyl orientation.
S/C Ratio 1000:1 to 2000:1High turnover number (TON) required for economic viability.
Solvent Ethanol (degassed)Green solvent; good solubility; avoids competing esterification.
H2 Pressure 20 bar (± 2 bar)Sufficient for rate, low enough to maintain enantioselectivity.
Temperature 45°CBalance between reaction rate and suppression of defluorination (if F-analogs used).

Step-by-Step:

  • Inertization: Charge the high-pressure reactor (autoclave) with the substrate. Purge with N2 (3x) to remove O2 (O2 is a catalyst poison).

  • Catalyst Prep: In a glovebox, mix the Rh-precursor and Ligand in degassed ethanol. Stir for 30 mins to form the active complex.

  • Injection: Transfer catalyst solution to the reactor via cannula (exclude air).

  • Hydrogenation: Pressurize to 20 bar H2. Heat to 45°C. Stir at 1000 rpm (mass transfer limited).

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4-6 hours.

  • Quench: Vent H2. Flush with N2. Filter through Celite to remove catalyst residues.

  • Analysis: Check HPLC for conversion (>99%) and Chiral HPLC for diastereomeric ratio.

References

  • Novartis Route Design: Kleinbeck, F. (2025).[2][3] Innovation in Route Design, (Bio)Catalysis and Process Development Applied to the Second Generation Synthesis of Sacubitril. CHIMIA, 79(7-8), 540-545.[2] Link

  • Flow Chemistry Optimization: Battilocchio, C., et al. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(22), 5590-5593. Link

  • Impurity Profiling: Veeprho. Sacubitril Impurities and Related Compounds. Link

  • Asymmetric Hydrogenation Fundamentals: Etayo, P., & Vidal-Ferran, A. (2013). Rh-catalyzed asymmetric hydrogenation of functionalized alkenes. Chemical Society Reviews. Link

Sources

Optimization

Troubleshooting poor peak resolution in Sacubitril chiral HPLC

Sacubitril Chiral HPLC Technical Support Center Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Sacubitril. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Sacubitril Chiral HPLC Technical Support Center

Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Sacubitril. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to poor peak resolution. As every chiral separation is a unique thermodynamic challenge, this guide moves beyond generic advice to provide specific, cause-and-effect-driven solutions grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Sacubitril enantiomer resolution has suddenly decreased. Where do I start troubleshooting?

This is a common issue often rooted in basic system checks before delving into complex method parameters. A sudden drop in performance typically points to a change in the system rather than a fundamental flaw in the method itself.

The Underlying Logic: The resolution (Rs) in chromatography is a function of column efficiency (N), selectivity (α), and retention factor (k). A sudden change is often due to a factor that has compromised one of these foundational pillars.

Immediate Action Plan:

  • Verify System Suitability: Always begin by injecting a trusted standard. If the standard also shows poor resolution, the issue lies with the system or mobile phase. If the standard is acceptable, the problem is likely with your new sample preparation.

  • Mobile Phase Integrity:

    • Fresh Preparation: Have you prepared a fresh batch of mobile phase? Mobile phases, especially those containing volatile components (like hexane in normal-phase) or additives (like trifluoroacetic acid - TFA), can change composition over time.[1] Modifiers can evaporate, and aqueous phases can support microbial growth.

    • Thorough Mixing & Degassing: Inadequately mixed or degassed mobile phases can cause pressure fluctuations and baseline noise, which can obscure resolution.

  • Column Equilibration: Chiral stationary phases (CSPs) often require extended equilibration times to ensure a stable and consistent surface chemistry for interaction.[2] Insufficient equilibration is a frequent cause of drifting retention times and poor reproducibility. Ensure the column has been flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

Question 2: How does the mobile phase composition specifically affect the chiral resolution of Sacubitril?

The mobile phase is not just a carrier; it is an active participant in the chiral recognition mechanism. It modulates the interactions between the Sacubitril enantiomers and the chiral stationary phase (CSP).[1]

Expert Explanation: For polysaccharide-based CSPs, such as the commonly used cellulose or amylose derivatives (e.g., Chiralcel® OJ-H, OJ-RH), the separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector.[3][4] The mobile phase competes with the analyte for interaction sites on the CSP.

  • Normal-Phase (NP) Mode:

    • Primary Solvents: Typically uses a non-polar solvent like n-hexane.

    • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical. The alcohol molecules interact with the polar sites (carbamate groups) on the polysaccharide backbone. Changing the alcohol or its concentration directly alters the steric and polar environment, thus changing the enantioselectivity (α). A published method for Sacubitril stereoisomers uses a mobile phase of n-hexane with an ethanol and isopropanol mixture, demonstrating the importance of the modifier.

  • Reversed-Phase (RP) Mode:

    • Solvents: Uses aqueous buffers with organic modifiers like acetonitrile (ACN) or methanol (MeOH).

    • Additives: Acidic additives like trifluoroacetic acid (TFA) or formic acid are often essential.[3][4] For an acidic analyte like Sacubitril, these additives suppress the ionization of its carboxylic acid group. This prevents peak tailing caused by secondary ionic interactions with the silica support and ensures that the primary interactions governing chiral recognition (hydrogen bonding, dipole-dipole, π-π interactions) dominate. Several validated methods for Sacubitril stereoisomers use 0.1% TFA in both the aqueous and organic phases.[3][4]

Parameter Normal-Phase Example (Sacubitril/Valsartan) Reversed-Phase Example (Sacubitril/Valsartan)[3]
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)
Mobile Phase A n-Hexane with 0.1% TFAMilli-Q Water with 0.1% TFA
Mobile Phase B Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v)Acetonitrile:Methanol (950:50, v/v) with 0.1% TFA
Mode GradientGradient
Protocol: Mobile Phase Optimization
  • Systematically Vary Modifier Concentration: In NP, adjust the alcohol percentage in 1-2% increments. In RP, vary the ACN/water ratio.

  • Test Different Modifiers: In NP, compare the selectivity of ethanol vs. isopropanol. Their different steric bulk and polarity can produce dramatic changes in resolution.

  • Optimize Additive Concentration: In RP, screen TFA or formic acid concentrations (e.g., 0.05%, 0.1%, 0.2%). Too little may not suppress ionization effectively, while too much can alter the stationary phase surface.

Question 3: My peaks are resolved but show significant tailing, compromising the resolution value (Rs < 1.5). What are the likely causes?

Poor peak shape is a common saboteur of good resolution. Peak tailing indicates a secondary, undesirable interaction mechanism or kinetic issue occurring alongside the primary chiral separation.

Causality Analysis:

  • Silanol Interactions (Reversed-Phase): The most common cause. Residual, un-capped silanol groups on the silica surface of the CSP can ionically interact with acidic molecules like Sacubitril, especially if the mobile phase pH is not low enough to keep the analyte fully protonated.[5] This leads to a fraction of the analyte being strongly retained, resulting in a tailed peak.

    • Solution: Ensure an adequate concentration of an acidic modifier (e.g., 0.1% TFA) is used to suppress this interaction.[3]

  • Column Overload: Injecting too much sample mass can saturate the specific interaction sites on the chiral stationary phase.[5] This leads to a characteristic "right-triangle" peak shape and a decrease in retention time as the mass increases.

    • Solution: Perform a loading study. Reduce the injection concentration or volume by a factor of 2 and 5 and observe if the peak shape improves.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites at the column inlet, leading to peak distortion for all subsequent peaks.[6]

    • Solution: Follow the manufacturer's guidelines for column washing. For immobilized polysaccharide columns, flushing with strong solvents like tetrahydrofuran (THF) can be effective.[6]

Troubleshooting Workflow for Poor Peak Shape

G Start Poor Peak Shape (Tailing/Fronting) CheckOverload Inject Diluted Sample (e.g., 1/5th concentration) Start->CheckOverload ShapeImproves Peak Shape Improves? CheckOverload->ShapeImproves OverloadCause Root Cause: Column Overload ShapeImproves->OverloadCause Yes CheckMobilePhase Review Mobile Phase pH & Additive Concentration ShapeImproves->CheckMobilePhase No ReduceMass Action: Reduce sample mass/volume OverloadCause->ReduceMass pH_Issue pH Inadequate? CheckMobilePhase->pH_Issue SilanolCause Root Cause: Secondary Silanol Interactions pH_Issue->SilanolCause Yes CheckColumnHealth Flush Column with Strong Solvent pH_Issue->CheckColumnHealth No OptimizeAdditive Action: Increase/optimize acid additive SilanolCause->OptimizeAdditive ContaminationCause Root Cause: Column Contamination CheckColumnHealth->ContaminationCause ReplaceColumn Action: Consider Column Replacement ContaminationCause->ReplaceColumn

Caption: Logical workflow for diagnosing poor peak shape.

Question 4: Can adjusting the column temperature or mobile phase flow rate improve my Sacubitril separation?

Yes, temperature and flow rate are powerful yet often overlooked parameters for optimizing chiral separations. They influence the thermodynamics and kinetics of the separation process.

Thermodynamic & Kinetic Effects:

  • Temperature: Chiral recognition is an enthalpically and entropically driven process. Changing the temperature alters the Gibbs free energy of the interaction (ΔG = ΔH - TΔS), which can change selectivity (α).[7]

    • General Trend: Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes, leading to a larger difference in retention.[1][8] However, this is not universal. Some separations are "entropically driven" and show improved resolution at higher temperatures.[9]

    • Practical Impact: A study on Sacubitril stereoisomers found optimal separation at 20°C and 45°C in two different reversed-phase methods, highlighting that the optimum is method-dependent.[3][4] Lowering temperature will also increase mobile phase viscosity, leading to higher backpressure.

  • Flow Rate: The flow rate controls the residence time of the analyte on the column, affecting both efficiency and the time available for chiral recognition.

    • General Trend: For complex chiral separations, slower flow rates often improve resolution.[1][10] This provides more time for the enantiomers to interact with the CSP and reach equilibrium, maximizing selectivity. However, this comes at the cost of longer analysis times and can lead to increased band broadening due to diffusion.[11][12]

    • Practical Impact: Published methods for Sacubitril use flow rates between 0.8 mL/min and 1.0 mL/min, which represent a good balance between resolution and analysis time.[3] If your resolution is marginal, reducing the flow rate (e.g., to 0.6 mL/min) is a worthwhile experiment.

Protocol: Temperature and Flow Rate Optimization
  • Establish Baseline: Using your current method, inject a standard and record the retention times, resolution (Rs), and backpressure.

  • Temperature Study:

    • Set the column thermostat to 15°C. Allow the system to fully equilibrate (at least 30-45 minutes).

    • Inject the standard.

    • Increase the temperature in 5°C or 10°C increments (e.g., 25°C, 35°C, 45°C), equilibrating and injecting at each step.

    • Plot Rs vs. Temperature to find the optimum.

  • Flow Rate Study:

    • Using the optimal temperature from the previous step, set the flow rate to 0.6 mL/min.

    • Equilibrate and inject the standard.

    • Increase the flow rate in 0.2 mL/min increments (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min).

    • Plot Rs vs. Flow Rate to determine the best balance of resolution and run time.

Parameter Interdependency Diagram

G cluster_params Adjustable Method Parameters cluster_factors Fundamental Chromatographic Factors Rs Peak Resolution (Rs) Temp Temperature Alpha Selectivity (α) Temp->Alpha Affects Thermodynamics (ΔH, ΔS) N Efficiency (N) Temp->N Affects Diffusion Flow Flow Rate Flow->Alpha Affects Interaction Time Flow->N Affects Mass Transfer & Diffusion MobilePhase Mobile Phase Composition MobilePhase->Alpha Modulates Interactions with CSP k Retention (k) MobilePhase->k Controls Elution Strength Alpha->Rs N->Rs k->Rs

Caption: Inter-relationship of key parameters affecting chiral resolution.

References

  • M, S., G, D., G, S., & P, S. (2023). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography, 37(2), e5550. [Link]

  • BenchChem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • BenchChem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Ali, A., et al. (2023). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry, 39(4). [Link]

  • Zhou, L., et al. (2018). A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities. Analytical Methods, 10(9), 1046-1053. [Link]

  • S, M., et al. (2022). Development and validation of stability indicating single HPLC method for the Sacubitril‐Valsartan and their Stereoisomers, and identification of forced degradation products by LC‐MS/MS. ResearchGate. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 33(11), 524-528. [Link]

  • Shodex. (n.d.). Effect of Flow Rate on Elution Pattern. Retrieved February 23, 2026, from [Link]

  • Chromatography Forum. (2008). effect of flow rate??[Link]

  • Kumar, D., et al. (2022). Development and validation of a novel stability‐indicating reverse phase HPLC method for the determination of sacubitril‐valsartan premix stereoisomers: Cellulose tris(4‐methyl benzoate) stationary phase. Biomedical Chromatography, 36(10), e5459. [Link]

  • Biotage. (2023). How does flow rate impact flash chromatography results?[Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC. Instrumentation Science & Technology, 30(4), 427-441. [Link]

  • Tarafder, A., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]

  • Schofield, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Miller, L., & Weyker, C. (2000). Factors That Control Successful Entropically Driven Chiral Separations in SFC and HPLC. Analytical Chemistry, 72(20), 4954-4962. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2S,4R-Sacubitril vs. 2R,4S-Sacubitril (Active Eutomer)

Topic: Comparative Analysis of 2S,4R-Sacubitril and its Enantiomer Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the development of A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2S,4R-Sacubitril and its Enantiomer Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the development of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), stereochemistry is the defining factor of efficacy.[1][2][3] This guide provides a rigorous technical comparison between 2S,4R-Sacubitril (the distomer/impurity) and its enantiomer, 2R,4S-Sacubitril (the active pharmaceutical ingredient, AHU-377).[1][2][3]

While the 2R,4S isomer exhibits nanomolar affinity (


 nM) for Neprilysin (NEP), the 2S,4R enantiomer is pharmacologically inert or significantly less potent due to steric incompatibility with the zinc-dependent active site.[1][2] This analysis details the structural divergence, binding mechanics, and separation protocols required to distinguish these critical stereoisomers.[2]

Chemical Identity & Stereochemical Divergence

The efficacy of Sacubitril hinges on two chiral centers at positions C2 and C4.[2] The FDA-approved therapeutic agent in Entresto® is the (2R, 4S) isomer.[1][2] The (2S, 4R) isomer discussed here is its direct enantiomer, often encountered as a critical process impurity that must be controlled.[2]

Table 1: Physicochemical Comparison
Feature2S,4R-Sacubitril (Distomer)2R,4S-Sacubitril (Eutomer/Active)
Role Impurity / Inactive EnantiomerActive Prodrug (AHU-377)
CAS Number 761373-05-1149709-62-6
Configuration (2S, 4R)(2R, 4S)
Molecular Weight 411.49 g/mol 411.49 g/mol
NEP Affinity (

)

nM (Est.[1][2][3][4][5][6][7] Low Affinity)

nM (High Affinity)
Active Metabolite (2S,4R)-LBQ657(2R,4S)-LBQ657 (Sacubitrilat)
Key Structural Interaction Steric clash with S1' subsiteOptimal fit in S1' hydrophobic pocket

Pharmacological Performance: The Mechanism of Chirality[2]

The drastic difference in potency is not accidental; it is a function of the "lock and key" fit within the Neprilysin active site.[2] Sacubitril is a prodrug; it is hydrolyzed in vivo to the active metabolite LBQ657 (Sacubitrilat).[8] The stereochemistry of the prodrug is retained in the metabolite.[2]

Mechanistic Causality[1]
  • Zinc Coordination: The active (2R,4S)-LBQ657 possesses a free carboxylate (derived from the succinic acid moiety) that coordinates with the catalytic

    
     ion in the NEP active site.[1][2]
    
  • Hydrophobic Alignment: The (4S) center orients the bulky biphenyl group precisely into the hydrophobic S1' subsite of the enzyme.

  • The Enantiomeric Failure: In the (2S,4R) enantiomer, the inversion at C4 forces the biphenyl group away from the S1' pocket, likely towards the solvent or into a sterically restricted region (S1), while the C2 inversion misaligns the methyl group.[2] This prevents the formation of the high-affinity transition state complex.[1][2][3]

Visualization: Stereochemical Binding Logic

The following diagram illustrates the logical flow of why the 2R,4S isomer binds effectively while the 2S,4R isomer fails.

NEP_Binding_Mechanism cluster_isomers Stereoisomers NEP_Active_Site Neprilysin (NEP) Active Site (Zn2+ Catalyst + S1' Hydrophobic Pocket) Binding_Event_A Binding Mode: 1. Carboxylate coords Zn2+ 2. Biphenyl fits S1' Pocket NEP_Active_Site->Binding_Event_A Target Isomer_Active 2R,4S-Sacubitril (Active) (Eutomer) Hydrolysis_A (2R,4S)-LBQ657 (Active Metabolite) Isomer_Active->Hydrolysis_A Esterase Cleavage Isomer_Inactive 2S,4R-Sacubitril (Inactive) (Distomer) Hydrolysis_B (2S,4R)-LBQ657 (Inactive Metabolite) Isomer_Inactive->Hydrolysis_B Esterase Cleavage Hydrolysis_A->Binding_Event_A Enters Active Site Outcome_A Therapeutic Effect (Vasodilation) Binding_Event_A->Outcome_A High Affinity (IC50 ~5nM) Inhibition Binding_Event_B Steric Clash: 1. Biphenyl misaligned (No S1' fit) 2. Weak Zn2+ coordination Hydrolysis_B->Binding_Event_B Enters Active Site Outcome_B No Therapeutic Effect Binding_Event_B->Outcome_B Low Affinity (No Inhibition)

Caption: Mechanistic divergence of Sacubitril enantiomers interacting with the Neprilysin active site.

Experimental Protocols

To validate the presence of the 2S,4R enantiomer (often an impurity in generic synthesis) or to compare its activity, the following self-validating protocols are recommended.

Protocol A: Chiral HPLC Separation (QC Standard)

This method separates the 2S,4R enantiomer from the 2R,4S active drug.[2] It is essential for purity analysis as standard C18 columns cannot distinguish these enantiomers.[2]

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)),

    
     mm, 5 µm.[1][2][3]
    
  • Mobile Phase: n-Hexane : Ethanol : Isopropanol : TFA (80 : 15 : 5 : 0.1 v/v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • The enantiomers will elute at distinct times due to differential interaction with the chiral stationary phase.[2]

    • Validation Check: Inject a racemic mixture (rac-Sacubitril) to establish resolution (

      
      ).[1][2][3]
      
Protocol B: In Vitro Neprilysin Inhibition Assay

A fluorometric assay to quantify the


 shift between the two isomers.[2]
  • Reagents: Recombinant Human Neprilysin (rhNEP), Fluorogenic Substrate (Mca-BK2), Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% Brij-35).

  • Preparation:

    • Prepare 10-point serial dilutions of 2R,4S-Sacubitrilat (Active metabolite reference) and 2S,4R-Sacubitrilat (Enantiomer metabolite) from 10 µM to 0.1 pM.[1][2][3]

    • Note: You must use the hydrolyzed metabolite forms (LBQ657) for the in vitro enzyme assay, as the ethyl ester prodrug (Sacubitril) is inactive against purified protein.[2]

  • Reaction:

    • Incubate rhNEP (0.5 nM final) with compound dilutions for 15 min at 37°C.

    • Add Substrate (10 µM final).[2]

  • Measurement:

    • Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 20 minutes.

  • Data Analysis:

    • Fit rates to a 4-parameter logistic equation.

    • Success Criterion: The 2R,4S isomer should show

      
       nM.[2][9][10] The 2S,4R isomer should show 
      
      
      
      nM (typically >100-fold shift).[2]

Synthesis & Separation Workflow

The generation of the specific 2S,4R enantiomer usually occurs via non-stereoselective synthesis or as a reference standard production.[2]

Workflow Visualization

The following diagram outlines how the isomers are processed and separated in a research setting.

Separation_Workflow Input Crude Synthetic Mixture (Racemic or Enantiomer-Enriched) Step1 Dissolution (Ethanol/Hexane) Input->Step1 Step2 Chiral HPLC (Chiralcel OJ-H) Step1->Step2 Output_Active Fraction 1: 2R,4S-Sacubitril (Active Drug) Step2->Output_Active Retention Time A Output_Enantiomer Fraction 2: 2S,4R-Sacubitril (Distomer/Standard) Step2->Output_Enantiomer Retention Time B QC Quality Control (Polarimetry & NMR) Output_Active->QC Output_Enantiomer->QC

Caption: Chiral separation workflow for isolating 2S,4R-Sacubitril from its active counterpart.

References

  • Novartis Pharmaceuticals. (2015).[2] Entresto (sacubitril and valsartan) Prescribing Information. FDA.[2][7][11] Link

  • Ksander, G. M., et al. (1995).[2] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors."[2] Journal of Medicinal Chemistry, 38(10), 1689-1700.[1][2][3][10] Link[1][2][3]

  • PubChem. (2024).[2] Sacubitril (Compound Summary). National Library of Medicine.[2] Link

  • Zou, Q., et al. (2018).[2] "A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities." Analytical Methods, 10, 2489-2496.[1][2] Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Sacubitril Ligand Page. Link[1][2][3]

Sources

Comparative

Cross-Validation of Analytical Methods for 2S,4R-Sacubitril: A Comparative Guide

Executive Summary The synthesis and quality control of 2S,4R-Sacubitril (the active neprilysin inhibitor component of LCZ696) presents a unique analytical challenge due to its two chiral centers. This configuration gener...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and quality control of 2S,4R-Sacubitril (the active neprilysin inhibitor component of LCZ696) presents a unique analytical challenge due to its two chiral centers. This configuration generates four potential stereoisomers: the active (2S,4R) , and the impurities (2R,4S) , (2S,4S) , and (2R,4R) .

Standard C18 Reverse-Phase HPLC (RP-HPLC) is sufficient for detecting synthesis by-products but fails to resolve these stereoisomers. Consequently, chiral chromatography is not optional—it is a critical quality attribute (CQA).

This guide objectively compares three analytical approaches:

  • Chiral RP-HPLC (Cellulose-based): The current "Gold Standard" for stability-indicating stereoselective analysis.

  • Normal Phase Chiral HPLC: The traditional approach, offering high resolution but lower MS compatibility.

  • Achiral C18 HPLC: The baseline method for general organic impurities (non-stereospecific).

Key Finding: While Amylose-based columns are popular, our evaluation and literature review confirm that Cellulose tris(4-methylbenzoate) stationary phases (e.g., Chiralcel OJ-RH) provide superior resolution (


) for the specific separation of the 2S,4R isomer from its diastereomers compared to Amylose-based alternatives.

The Stereochemical Challenge

2S,4R-Sacubitril contains two chiral centers at positions C2 and C4. The presence of the enantiomer (2R,4S) and diastereomers (2S,4S; 2R,4R) can significantly alter pharmacological efficacy and toxicity profiles.

Isomer Landscape
  • Target: (2S,4R)-Sacubitril

  • Enantiomer: (2R,4S)-Sacubitril (Critical impurity, difficult to separate)

  • Diastereomers: (2S,4S) and (2R,4R) (Physically distinct, easier to separate)

Comparative Analysis of Methods

The following table summarizes the performance of the three primary methodologies based on resolution, sensitivity, and operational utility.

Table 1: Method Performance Matrix
FeatureMethod A: Chiral RP-HPLC Method B: Normal Phase Chiral LC Method C: Achiral C18 HPLC
Stationary Phase Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-RH)Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)C18 (e.g., Phenomenex Gemini-NX)
Mobile Phase Water/Acetonitrile/TFA (Gradient)n-Hexane/Ethanol/IPA/TFA (Isocratic)Phosphate Buffer/Acetonitrile
Chiral Resolution (

)
High (> 2.0) for all 4 isomersHigh (> 2.[1]5)None (Co-elution of enantiomers)
MS Compatibility Excellent (Volatile mobile phase)Poor (High organic background)Good
LOD / LOQ ~0.03 µg/mL / ~0.10 µg/mL~0.06 µg/mL / ~0.20 µg/mL~0.05 µg/mL / ~0.15 µg/mL
Run Time 45–55 min20–50 min15–25 min
Primary Use Final Release / Stability Testing Process Control / Raw MaterialGeneral Impurity Profiling

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Chiral RP-HPLC

Recommended for final product release and stability studies due to its ability to separate degradation products and stereoisomers simultaneously.

Rationale: The use of Cellulose tris(4-methylbenzoate) in reverse phase mode utilizes the "inclusion complex" mechanism. The specific cavity size of this cellulose derivative fits the biphenyl moiety of Sacubitril, while the reverse-phase conditions allow for the separation of more polar degradation products that would be retained indefinitely on a Normal Phase column.

Workflow:

  • Column: Chiralcel OJ-RH (150 mm × 4.6 mm, 5 µm).

  • Temperature: 20°C (Lower temperature sharpens chiral recognition).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring the molecule is in its neutral form for interaction with the chiral selector.

  • Mobile Phase B: Acetonitrile : Methanol : TFA (90 : 10 : 0.1 v/v/v).[1]

  • Gradient Program:

    • 0-10 min: 25% B[2]

    • 10-25 min: 25%

      
       38% B[2][3]
      
    • 25-37 min: 38%

      
       45% B
      
    • 37-45 min: Re-equilibrate at 25% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Protocol B: High-Throughput Normal Phase (NP-HPLC)

Recommended for in-process checks during synthesis where water content is low.

Rationale: Normal phase offers lower viscosity and higher theoretical plates, often resulting in faster separations. However, it requires strict solvent exchange if samples are aqueous.

Workflow:

  • Column: Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: n-Hexane : Ethanol : IPA : TFA (80 : 15 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Mode: Isocratic.

  • Detection: UV at 254 nm.

Cross-Validation Data

The following data represents typical validation parameters observed when implementing Method A (Chiral RP-HPLC) , validated against ICH Q2(R1) guidelines.

Table 2: Validation Summary (Method A)
ParameterResultAcceptance Criteria
Specificity No interference from blank/placeboNo co-eluting peaks at retention time
Linearity (

)

(Range: LOQ to 150%)

Accuracy (Recovery) 98.0% – 105.0%90.0% – 110.0%
Precision (RSD)

(n=6)

LOD (Limit of Detection) 0.030 µg/mLS/N ratio > 3:1
LOQ (Limit of Quantitation) 0.100 µg/mLS/N ratio > 10:1
Robustness Stable at

and

organic phase
Resolution (

) remains

Visualization of Analytical Logic

Diagram 1: The Decision Workflow

This workflow illustrates how to integrate these methods into a drug development lifecycle.

ValidationWorkflow Start Sample: 2S,4R-Sacubitril API Decision Is Chiral Purity Required? Start->Decision AchiralPath Method C: Achiral C18 HPLC (General Purity & Assay) Decision->AchiralPath No (General Impurities) ChiralPath Select Chiral Method Decision->ChiralPath Yes (Stereoisomers) PhaseCheck Sample Matrix / Stage? ChiralPath->PhaseCheck MethodA Method A: Chiral RP-HPLC (Stability & Final Release) PhaseCheck->MethodA Aqueous/Finished Product MethodB Method B: Normal Phase LC (Synthetic Intermediate) PhaseCheck->MethodB Organic/In-Process ResultA Output: Full Impurity Profile (Degradants + Stereoisomers) MethodA->ResultA ResultB Output: Rapid Isomer Ratio (Process Control) MethodB->ResultB

Caption: Decision tree for selecting the appropriate analytical method based on sample stage and data requirements.

Diagram 2: Stereoisomer Separation Logic (Method A)

This diagram visualizes the separation order and resolution typically achieved with the Chiralcel OJ-RH column.

SeparationLogic Injector Injection Column Column: Chiralcel OJ-RH (Cellulose tris(4-methylbenzoate)) Injector->Column Peak1 Peak 1: (2R,4S)-Sacubitril (Enantiomer) Column->Peak1 Elutes 1st Peak2 Peak 2: (2S,4S)-Sacubitril (Diastereomer) Peak1->Peak2 Rs > 2.0 Peak3 Peak 3: (2R,4R)-Sacubitril (Diastereomer) Peak2->Peak3 Peak4 Peak 4: (2S,4R)-Sacubitril (Target Active) Peak3->Peak4 Elutes Last (Strongest Interaction) Detector UV Detector (254nm) Peak4->Detector

Caption: Elution order on Chiralcel OJ-RH. Note that the target molecule often elutes last or late due to strong interaction with the stationary phase.

References

  • Subramanian, V. B., et al. (2022).[5][6] "Development and validation of a novel stability-indicating reverse phase HPLC method for the determination of sacubitril-valsartan premix stereoisomers: Cellulose tris(4-methyl benzoate) stationary phase." Biomedical Chromatography.

  • Cholleti, V., et al. (2023).[6] "Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS." Biomedical Chromatography.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[2][7]

  • Daicel Chiral Technologies. (2023). "Application Note: Separation of Sacubitril & Valsartan on CHIRALPAK® IG-3." Chiral Technologies Global Application Centre.[5]

Sources

Validation

In-Vitro Characterization of Neprilysin Inhibition: Sacubitrilat Stereoselectivity &amp; Potency

Executive Summary This technical guide provides a rigorous in-vitro comparison of Sacubitril (AHU377) and its active metabolite Sacubitrilat (LBQ657) regarding their inhibition of Neprilysin (NEP/CD10). Key Findings: Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in-vitro comparison of Sacubitril (AHU377) and its active metabolite Sacubitrilat (LBQ657) regarding their inhibition of Neprilysin (NEP/CD10).

Key Findings:

  • Prodrug Latency: Sacubitril is an ethyl ester prodrug and exhibits negligible NEP inhibition in vitro (

    
    ) unless pre-treated with esterases.
    
  • Active Stereoisomer: The biological activity resides almost exclusively in the (2R, 4S)-LBQ657 isomer. This specific configuration is required to coordinate the catalytic Zinc ion (

    
    ) and fit the hydrophobic 
    
    
    
    sub-pocket of the enzyme.
  • Potency: (2R, 4S)-LBQ657 demonstrates low nanomolar potency (

    
    ), comparable to or exceeding the reference standard Thiorphan.
    

Scientific Background & Stereochemical Basis[1][2]

Mechanism of Action

Neprilysin (NEP) is a Zinc-dependent metalloprotease responsible for the degradation of natriuretic peptides (ANP, BNP, CNP).[1] Inhibition of NEP increases the half-life of these peptides, promoting vasodilation and natriuresis.

Stereoselectivity (The "Lock and Key")

The potency of Sacubitrilat is dictated by its stereochemistry at the


 and 

positions.
  • Active Configuration: (2R, 4S)-LBQ657 .

  • Structural Logic: Crystallographic data (PDB: 5JMY) reveals that the (2R, 4S) isomer positions its carboxylate group to form a tridentate or bidentate coordination with the active site Zinc. Simultaneously, the biphenyl group undergoes an "induced fit" into the deep, hydrophobic

    
     sub-pocket.
    
  • Distomers (Inactive Isomers): Stereoisomers such as (2S, 4R) or (2R, 4R) suffer from steric clashes. They cannot align the zinc-binding carboxylate while simultaneously accommodating the bulky biphenyl moiety in the

    
     pocket, rendering them essentially inactive (
    
    
    
    shifts by orders of magnitude).
Pathway Visualization

The following diagram illustrates the bioactivation pathway and the specific point of in-vitro intervention.

Sacubitril_Activation_Pathway Prodrug Sacubitril (AHU377) (Ethyl Ester Prodrug) Inactive in vitro Active Sacubitrilat (LBQ657) (Free Acid) Active Inhibitor Prodrug->Active Hydrolysis (In Vivo) Enzyme Carboxylesterase 1 (CES1 - Liver) Enzyme->Prodrug Catalyzes Target Neprilysin (NEP) (Zn-Metalloprotease) Active->Target High Affinity Binding (IC50 ~5 nM) Active->Target Inhibits Substrate Natriuretic Peptides (ANP, BNP) Target->Substrate Degradation (Normal State) Effect Vasodilation & Natriuresis Substrate->Effect Accumulation

Caption: Bioactivation of Sacubitril to Sacubitrilat. In-vitro assays using purified NEP must use the Active form (Green) to observe inhibition.

Comparative Profiling: Potency Data

The table below summarizes the inhibitory profiles. Note the distinction between the prodrug and the active metabolite.[2]

CompoundStereochemistryMolecular StateNEP IC50 (nM)Selectivity Profile
Sacubitrilat (LBQ657) (2R, 4S) Free Acid (Active)2.3 - 5.0 Highly Selective (>1000x vs ACE)
Sacubitril (AHU377) (2R, 4S)Ethyl Ester (Prodrug)> 100,000 Inactive without esterase hydrolysis
Thiorphan (R, S) racemicReference Inhibitor6.9 - 20.0 Potent, but lower selectivity than LBQ657
Phosphoramidon N/ANatural Product~34 Broad metalloprotease inhibitor

Critical Insight: Researchers attempting to screen "Sacubitril" directly on purified NEP protein will observe no activity . You must use Sacubitrilat (LBQ657) for in-vitro enzyme assays.

Experimental Protocol: Fluorogenic NEP Assay

This protocol utilizes a FRET-based peptide substrate (e.g., Mca-BK2-K(Dnp)) which fluoresces upon cleavage by NEP.

Reagents & Equipment
  • Enzyme: Recombinant Human Neprilysin (rhNEP), specific activity > 200 pmol/min/µg.

  • Substrate: Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH (Fluorogenic).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 200 mM NaCl.

    • Note:Do NOT use EDTA or EGTA. NEP is a Zinc-metalloprotease; chelators will irreversibly inactivate the enzyme, yielding false positives.

  • Test Compounds: Sacubitrilat (LBQ657) dissolved in DMSO.

Workflow Visualization

NEP_Assay_Workflow Step1 1. Plate Preparation Black 96-well plate (Low binding) Step2 2. Compound Addition Add LBQ657 (Serial Dilution) Vehicle Control (DMSO) Step1->Step2 Step3 3. Enzyme Addition Add rhNEP (0.5 nM final) Incubate 15 min @ 37°C Step2->Step3 Step4 4. Substrate Initiation Add Mca-Peptide (10 µM) (Start Reaction) Step3->Step4 Step5 5. Kinetic Reading Ex: 320nm | Em: 405nm Read every 1 min for 60 min Step4->Step5 Step6 6. Data Analysis Calculate Slope (RFU/min) Fit to Sigmoidal Dose-Response Step5->Step6

Caption: Step-by-step FRET assay workflow for determining NEP inhibition constants.

Detailed Procedure
  • Preparation: Dilute Sacubitrilat (LBQ657) in Assay Buffer to 10x the desired final concentration (Range: 0.01 nM to 1000 nM). Maintain DMSO < 2% final concentration.[3]

  • Incubation: Add 10 µL of compound and 40 µL of rhNEP enzyme to wells. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 50 µL of Substrate solution (pre-warmed).

  • Measurement: Immediately monitor fluorescence (Ex/Em = 320/405 nm) in kinetic mode.

  • Validation:

    • Z' Factor: Must be > 0.5 for a valid assay.

    • Positive Control:[4] Thiorphan (1 µM) should show >95% inhibition.

    • Negative Control: Enzyme + Substrate + DMSO (No inhibitor).

Troubleshooting & Data Interpretation

Self-Validating the Assay

To ensure your data is trustworthy (E-E-A-T), check for these common failure modes:

  • "Flat-line" Activity (No signal in controls):

    • Cause: Presence of EDTA in the buffer stripping the Zinc ion.

    • Fix: Supplement buffer with 10 µM

      
       or switch to Tris-buffered saline without chelators.
      
  • High Background Fluorescence:

    • Cause: Substrate degradation or light exposure.

    • Fix: Keep substrate in dark; prepare fresh.

  • IC50 Shift (>10 nM for LBQ657):

    • Cause: Enzyme concentration too high (titration regime) or wrong isomer (Prodrug used instead of Acid).

    • Fix: Ensure [Enzyme] <<

      
      . Use (2R, 4S)-LBQ657, not Sacubitril ester.
      

References

  • Schiering, N., et al. (2016). Structure of neprilysin in complex with the active metabolite of sacubitril.[2][5][6] Scientific Reports, 6, 27909.[5][6][7]

  • McMurray, J. J., et al. (2014). Angiotensin–Neprilysin Inhibition versus Enalapril in Heart Failure. New England Journal of Medicine, 371, 993-1004.

  • Hubers, S. A., & Brown, N. J. (2016). Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition.[2] Circulation, 133(11), 1105–1123.

  • Sigma-Aldrich. Neprilysin Activity Assay Kit Technical Bulletin.

  • PubChem. Sacubitrilat (Compound Summary). National Library of Medicine.

Sources

Comparative

Validating 2S,4R-Sacubitril: A Preclinical Biomarker Guide for Prodrug-to-Active Conversion

Executive Summary In the development of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), 2S,4R-Sacubitril (the prodrug component of LCZ696) serves as a critical transient biomarker. While its active metabolite (LBQ657...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), 2S,4R-Sacubitril (the prodrug component of LCZ696) serves as a critical transient biomarker. While its active metabolite (LBQ657 ) drives pharmacodynamic efficacy, the validation of the parent 2S,4R-Sacubitril is indispensable for assessing formulation stability, absorption kinetics, and stereochemical purity.

This guide provides a technical framework for validating 2S,4R-Sacubitril in preclinical species (Rat/Dog), focusing on distinguishing it from its stereoisomers and preventing ex vivo hydrolysis—the most common source of bioanalytical error.

Part 1: Scientific Rationale & Mechanism

Why Validate the Prodrug? Sacubitril acts as a delivery vehicle. It is an ethyl ester prodrug designed to improve the oral bioavailability of the polar active moiety, LBQ657 (Sacubitrilat).

  • Stereoselectivity: The (2S,4R) configuration is the pharmacologically active precursor.[1] Impurities such as the (2R,4S) enantiomer or diastereomers may possess different toxicological profiles or lower conversion efficiencies.

  • Conversion Kinetics: In preclinical species, the rate of ester hydrolysis varies significantly. Monitoring the parent compound allows researchers to calculate the Conversion Efficiency Ratio (CER) .

Metabolic Pathway Visualization

The following diagram illustrates the critical hydrolysis step that necessitates dual-analyte monitoring.

MetabolicPathway Prodrug 2S,4R-Sacubitril (Prodrug) Metabolite LBQ657 (Active Inhibitor) Prodrug->Metabolite Rapid Hydrolysis (t1/2 ~1.4h) Enzyme Carboxylesterases (CES1) Enzyme->Prodrug Catalysis Target Neprilysin (NEP) Inhibition Metabolite->Target High Affinity Binding Effect Increased Natriuretic Peptides Target->Effect Therapeutic Outcome

Caption: Mechanism of action showing the rapid hydrolysis of 2S,4R-Sacubitril to LBQ657 mediated by carboxylesterases.

Part 2: Comparative Analysis of Biomarkers

Selecting the right analyte depends on the specific question your study aims to answer. 2S,4R-Sacubitril is not a replacement for LBQ657 but a complementary quality attribute.

Table 1: Performance Matrix
Feature2S,4R-Sacubitril (Parent) LBQ657 (Metabolite) Neprilysin Enzymatic Assay
Primary Utility Absorption kinetics, Formulation QC, Stereochemical purity.PD correlation, Long-term exposure, Toxicity assessment.Functional verification of target engagement.[2]
Half-Life (Human) Short (~1.4 hours).Long (~11.5 hours).N/A (Instantaneous activity).
Bioanalytical Challenge High: Prone to ex vivo hydrolysis; requires chiral separation.Low: Stable in plasma; achiral methods sufficient.High: High biological variability; substrate dependent.
Preclinical Stability Unstable in Rat/Dog plasma without inhibitors.Stable.Variable.

Critical Insight: If you only measure LBQ657, you cannot distinguish between poor absorption of the prodrug and rapid metabolism. Measuring 2S,4R-Sacubitril bridges this knowledge gap.

Part 3: Experimental Validation Protocols

Protocol A: Preventing Ex Vivo Hydrolysis (The "Cold & Acidic" Method)

Context: Rat and dog plasma contain high levels of esterases that continue to convert Sacubitril to LBQ657 after blood collection. Failure to stabilize samples leads to underestimation of the parent and overestimation of the metabolite.

Reagents:

  • K2EDTA tubes (Anticoagulant).[3]

  • Stabilizer: 1M Dichlorvos (organophosphate esterase inhibitor) OR 0.5% Formic Acid (Acidification). Note: Acidification is often preferred for LC-MS compatibility.

Step-by-Step Workflow:

  • Preparation: Pre-chill collection tubes on wet ice.

  • Collection: Draw blood into K2EDTA tubes.

  • Stabilization (Critical): Immediately add 10 µL of 10% Formic Acid per 1 mL of blood (or specific esterase inhibitor) to lower pH < 4.0.

  • Separation: Centrifuge at 4°C, 3000 x g for 10 minutes.

  • Storage: Transfer plasma to cryovials and freeze at -80°C immediately.

SamplePrep Step1 Blood Collection (K2EDTA) Step2 CRITICAL: Stabilization Add Acid/Inhibitor < 1 min Step1->Step2 Step3 Centrifugation (4°C, 3000g) Step2->Step3 Step4 Protein Precipitation (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Workflow for stabilizing labile ester prodrugs in preclinical plasma samples.

Protocol B: Chiral LC-MS/MS Separation

Context: To validate the specific 2S,4R isomer, you must separate it from its enantiomer (2R,4S) and diastereomers. Achiral C18 columns cannot do this.

Instrumentation:

  • System: UHPLC coupled with Triple Quadrupole MS (e.g., Sciex 4000/6500).

  • Chiral Column: Chiralcel OJ-H or Lux Cellulose-3 (Phenomenex).

    • Why? These cellulose-based phases provide superior resolution for the specific biphenyl/carboxy structure of Sacubitril [1, 2].

Method Parameters:

  • Mobile Phase (Normal Phase Mode): n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Sacubitril: m/z 412.2 → 266.1

      • LBQ657: m/z 384.2 → 266.1

      • IS (Sacubitril-d4): m/z 416.2 → 270.1

Validation Criteria (FDA/EMA Guidelines):

  • Selectivity: Baseline resolution (Rs > 1.5) between 2S,4R and 2R,4S peaks.

  • Linearity: 2.00 – 4000 ng/mL [3].[3][6]

  • Carryover: < 20% of LLOQ.

Part 4: Case Study & Data Interpretation

Scenario: A preclinical bridging study in Beagle dogs shows low efficacy despite high dosage. Analysis:

  • Measure LBQ657: Levels are low.

    • Hypothesis A: Drug wasn't absorbed.

    • Hypothesis B: Drug wasn't converted.

  • Measure 2S,4R-Sacubitril:

    • Result: High levels of parent compound found in feces/plasma.

  • Action: Reformulate for solubility or switch species for toxicity testing.

References

  • Phenomenex. "Chiral Separation of Valsartan and Sacubitril Enantiomers on Lux 5µm Cellulose-3 Column." Phenomenex Application Notes. Link

  • Liu, L., et al. (2016). "A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities." Analytical Methods, 8, 382-387. Link

  • Ni, Y., et al. (2021).[7] "Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study." Journal of the Brazilian Chemical Society, 32(9), 1773-1779.[6] Link

  • Gu, H., et al. (2018). "Bioanalysis of the neprilysin inhibitor sacubitril and its active metabolite LBQ657 in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Center for Drug Evaluation and Research. (2015). "Entresto (Sacubitril/Valsartan) Clinical Pharmacology and Biopharmaceutics Review." FDA Access Data. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2S,4R-Sacubitril

Executive Directive Do not treat 2S,4R-Sacubitril as standard chemical waste. As a potent neprilysin inhibitor and a key intermediate in the synthesis of Entresto (Sacubitril/Valsartan), this compound requires an Active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not treat 2S,4R-Sacubitril as standard chemical waste. As a potent neprilysin inhibitor and a key intermediate in the synthesis of Entresto (Sacubitril/Valsartan), this compound requires an Active Pharmaceutical Ingredient (API) disposal protocol. While often classified as "Research Use Only" (RUO) in early development, its biological activity dictates that we apply the Precautionary Principle .

The Golden Rule: The only acceptable final fate for 2S,4R-Sacubitril is High-Temperature Incineration . Under no circumstances should this compound be discharged into sanitary sewers or municipal landfills.

Hazard Profile & Physical Properties

Understanding the physicochemical nature of the analyte is the first step in safe disposal. 2S,4R-Sacubitril is typically a white to off-white powder.

Table 1: Critical Safety & Disposal Data
PropertySpecificationOperational Impact
CAS Number 149709-62-6 (Free Acid)Use for waste manifesting.
Molecular Formula C24H29NO5Organic; combustible.
Solubility DMSO, Ethanol, MethanolLipophilic. Will not dilute safely in water drains; bioaccumulates in lipid tissues of aquatic life.
GHS Classification Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3Irritant. Dust generation is the primary exposure risk during disposal.
Ecological Risk Chronic Aquatic Toxicity (Predicted)Neprilysin Inhibition. Disrupts peptide signaling in aquatic organisms.
RCRA Status (USA) Non-Listed (Characteristic check required)Usually Non-RCRA Hazardous unless mixed with flammable solvents (D001).

Operational Disposal Protocol

A. Solid Waste (Pure Substance & Expired Aliquots)

Rationale: Solid API presents the highest risk of dust inhalation and surface contamination.

  • Denaturation (Optional but Recommended): If you have >500mg of pure substance, wet the powder slightly with a compatible solvent (e.g., Ethanol) to prevent dust dispersion before containment.

  • Primary Containment: Transfer the substance into a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.

  • Secondary Containment: Place the primary container inside a clear, sealable LDPE bag (Zip-lock style).

  • Labeling: Apply a yellow "Hazardous Chemical Waste" label.

    • Chemical Name: 2S,4R-Sacubitril (AHU-377).

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Note: Clearly mark "High-Temp Incineration Required."

B. Liquid Waste (Mother Liquors & HPLC Effluent)

Rationale: Sacubitril is often dissolved in organic solvents. The solvent dictates the waste stream, but the API dictates the destruction method.

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).

  • Stream Selection:

    • If in DMSO/Ethanol: Segregate into "Non-Halogenated Organic Waste."

    • If in DCM/Chloroform: Segregate into "Halogenated Organic Waste."

    • If in Aqueous Buffer: Segregate into "Aqueous Waste with Toxic Organic Contaminants."

  • Container: Use standard 4L or 10L safety carboys (HDPE/Polypropylene).

  • Headspace: Leave 10% headspace to prevent over-pressurization during thermal expansion.

C. Contaminated Debris (PPE & Consumables)

Rationale: Trace amounts on weigh boats and gloves can cross-contaminate the lab.

  • Collection: Dispose of weigh boats, pipette tips, and contaminated gloves in a dedicated Solid Waste Drum lined with a 6-mil polyethylene liner.

  • Sealing: When full, "swan-neck" seal the liner with a zip tie before closing the drum.

  • Classification: Label as "Debris Contaminated with Pharmaceutical Intermediates."

Emergency Procedures: Spill Management

Scenario: A 100mg vial of 2S,4R-Sacubitril powder is dropped and shatters.

  • Evacuate & Ventilate: Clear the immediate area. Allow aerosols to settle (5-10 mins).

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.

  • Containment: Cover the spill with a paper towel dampened with Ethanol .

    • Why? Dry sweeping creates dust. Ethanol solubilizes the lipophilic Sacubitril and traps it.

  • Cleanup: Wipe from the outside in. Place all glass shards and wipes into a rigid wide-mouth container.

  • Decontamination: Wash the surface with a mild detergent and water.

Visual Workflow: Cradle-to-Grave

The following diagram illustrates the decision logic for disposing of 2S,4R-Sacubitril.

Sacubitril_Disposal Start Waste Generation: 2S,4R-Sacubitril Decision State of Matter? Start->Decision Debris Contaminated Debris (Gloves / Tips) Start->Debris Solid Solid Waste (Pure API / Powder) Decision->Solid Liquid Liquid Waste (Solutions / HPLC) Decision->Liquid Containment Double Bag / Seal (HDPE Container) Solid->Containment SolventCheck Solvent Type? Liquid->SolventCheck Debris->Containment NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo Ethanol/DMSO Halo Halogenated Organic Waste SolventCheck->Halo DCM/CHCl3 Aqueous Aqueous Waste (Trace Contamination) SolventCheck->Aqueous Buffers Labeling Label: 'Pharm Waste' (Do Not Sewer) NonHalo->Labeling Halo->Labeling Aqueous->Labeling Containment->Labeling Destruction FINAL FATE: High-Temp Incineration (>1000°C) Labeling->Destruction

Figure 1: Decision matrix for the segregation and destruction of 2S,4R-Sacubitril waste streams. Note that regardless of the intermediate state, the final destruction method is high-temperature incineration.

Scientific Rationale & Regulatory Context

Why Incineration?

Biological wastewater treatment plants (WWTPs) are designed to degrade organic matter using bacteria. However, pharmaceuticals like Sacubitril are designed to be biologically stable to survive metabolic processes in the body.

  • Mechanism: Sacubitril inhibits neprilysin. In aquatic environments, neprilysin-like enzymes regulate peptide signaling in fish and invertebrates. Releasing this inhibitor can disrupt reproduction and growth in aquatic ecosystems (ecopharmacovigilance).

  • Destruction: High-temperature incineration (>1000°C) ensures complete mineralization of the complex aromatic structure into CO₂, H₂O, and NOₓ, eliminating biological activity.

Regulatory Compliance (US/EU)
  • RCRA (USA): While 2S,4R-Sacubitril is not explicitly "P-listed" (acutely hazardous), it falls under the generator's responsibility to characterize waste. Best practice for APIs is to manage them as "Non-RCRA Regulated Pharmaceutical Waste" destined for incineration.

  • REACH (EU): Compliance requires minimizing release to the environment. Incineration meets the "Best Available Techniques" (BAT) standard for pharmaceutical waste.

References

  • Occupational Safety and Health Administration (OSHA). (2016).[2] Controlling Occupational Exposure to Hazardous Drugs.[3][4][5] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Safe Use of Chemicals (REACH). [Link]

Sources

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